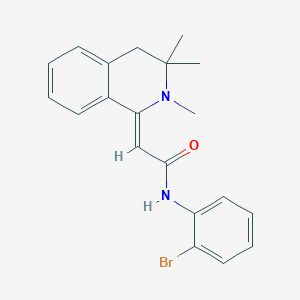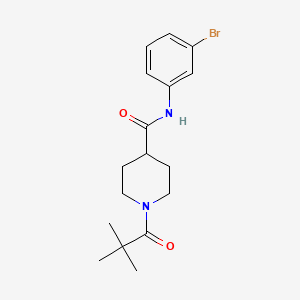![molecular formula C26H23NO3S2 B4542530 3-benzyl-5-[5-methyl-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4542530.png)
3-benzyl-5-[5-methyl-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
説明
- This compound belongs to a class of organic compounds known as thiazolidinones. These compounds are characterized by a thiazolidine ring bonded to a ketone group.
Synthesis Analysis
- The synthesis of similar thiazolidinone compounds often involves the Knoevenagel condensation of rhodanine with aromatic aldehydes, resulting in good to excellent yields (Bensafi et al., 2021).
- Microwave-assisted synthesis is another method used for the preparation of thiazolidinone derivatives, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives (Zidar et al., 2009).
Molecular Structure Analysis
- X-ray diffraction studies have been used to determine the crystal structure of thiazolidinone derivatives, revealing the non-planar nature of these compounds (Khelloul et al., 2016).
- Density Functional Theory (DFT) calculations are also employed to understand the ground state optimized geometry of these molecules (Yahiaoui et al., 2019).
Chemical Reactions and Properties
- Thiazolidinone derivatives undergo various chemical reactions, such as addition reactions with nitrile oxides and others, leading to the formation of different compounds (Kandeel & Youssef, 2001).
- The reactivity of these compounds is influenced by the presence of potential donor and acceptor groups, establishing various intermolecular interactions like C-H...O, C-H...S, and π-π stacking (Yahiaoui et al., 2019).
Physical Properties Analysis
- Thiazolidinone derivatives exhibit varying physical properties based on their molecular structure, such as non-planarity and different intermolecular interactions (Khelloul et al., 2016).
Chemical Properties Analysis
- The chemical properties of thiazolidinone derivatives are characterized by their potential as antibacterial and antifungal agents, as well as their reactivity in various chemical reactions (Shelke et al., 2012).
- These compounds have also been studied for their nonlinear optical (NLO) activity, indicated by high first hyperpolarizability (Bensafi et al., 2021).
特性
IUPAC Name |
(5Z)-3-benzyl-5-[[5-methyl-2-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3S2/c1-19-12-13-23(30-15-14-29-22-10-6-3-7-11-22)21(16-19)17-24-25(28)27(26(31)32-24)18-20-8-4-2-5-9-20/h2-13,16-17H,14-15,18H2,1H3/b24-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCIOIIQSKSJLV-ULJHMMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-methyl-1-piperidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4542453.png)
![ethyl 1-[5-(2-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4542467.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4542469.png)




![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)
![[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4542531.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4542536.png)
![ethyl 2-[(2-cyano-3-{3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4542548.png)


